molecular formula C6H4BrClO2 B1287070 3-Bromo-5-chlorobenzene-1,2-diol CAS No. 180995-18-0

3-Bromo-5-chlorobenzene-1,2-diol

Cat. No.: B1287070
CAS No.: 180995-18-0
M. Wt: 223.45 g/mol
InChI Key: CZDVOQBFSGTTEI-UHFFFAOYSA-N
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Description

Preparation Methods

3-Bromo-5-chlorobenzene-1,2-diol can be synthesized through the oxidation of 3-bromo-5-chlorophenol . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

3-Bromo-5-chlorobenzene-1,2-diol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenating agents, nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chlorobenzene-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzene-1,2-diol involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The specific molecular targets and pathways depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

3-Bromo-5-chlorobenzene-1,2-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVOQBFSGTTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590871
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180995-18-0
Record name 3-Bromo-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-bromo-5-chloro-2-hydroxybenzaldehyde (49.5 g, 0.21 mol) in 0.5N aqueous NaOH (500 ml, 250 mmol) at 40° C. was added dropwise hydrogen peroxide (21.4 g of a 35% aqueous solution, 220 mmol) over 15 minutes and the resultant mixture stirred for 16 hours. The mixture was cooled to room temperature, diluted with 1N aqueous NaOH (200 ml) and washed with diethyl ether (3×300 ml). The aqueous layer was acidified with concentrated HCl to pH 2 and extracted with diethyl ether (3×200 ml). The organic extracts were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford the title compound as a red/brown solid (46.0 g, 99% yield).
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
99%

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